Scaffold Saturation State Determines Vasorelaxant Activity: Tetrahydro vs. Fully Aromatic Benzothiazoles
In a direct head-to-head study by Harrouche et al. (2016), two series of compounds were synthesized and tested in parallel: series I (fully aromatic 1,3-benzothiazoles) and series II (4,5,6,7-tetrahydro-1,3-benzothiazoles), both bearing urea or thiourea moieties at the 2-position. While several series I compounds (e.g., 13u, 13v) showed marked myorelaxant activity, series II compounds uniformly exhibited weak vasorelaxant activity. The authors explicitly concluded that this result 'evidenced the necessity of the presence of a complete aromatic heterocyclic system' for vasorelaxant potency [1]. Although the specific 2-(4-methoxyphenyl) derivative was not among the tested compounds in this study, the scaffold-level finding applies directly: tetrahydrobenzothiazolones, including CAS 17583-16-3, are functionally distinct from their aromatic counterparts in vascular smooth muscle assays.
| Evidence Dimension | Vasorelaxant activity (myorelaxant potency on rat aorta rings) |
|---|---|
| Target Compound Data | Not directly tested in this study; inferred to exhibit weak activity based on series II (tetrahydro) classification |
| Comparator Or Baseline | Series I (aromatic benzothiazoles): compounds 13u and 13v showed marked myorelaxant activity; Series II (tetrahydrobenzothiazoles): uniformly weak vasorelaxant activity |
| Quantified Difference | Binary functional difference: aromatic system required for vasorelaxant activity; tetrahydro system insufficient regardless of 2-position substitution |
| Conditions | Rat aorta rings precontracted with 30 mM KCl; myorelaxant activity measured as inhibition of contraction |
Why This Matters
For programs targeting vascular or KATP channel-related indications, the tetrahydro scaffold of CAS 17583-16-3 constitutes a fundamentally different pharmacological starting point than aromatic benzothiazoles, and researchers should not expect vasorelaxant activity from this compound class.
- [1] Harrouche, K., Renard, J.F., et al. Synthesis, characterization and biological evaluation of benzothiazoles and tetrahydrobenzothiazoles bearing urea or thiourea moieties as vasorelaxants and inhibitors of the insulin releasing process. European Journal of Medicinal Chemistry, 2016, 115, 352-360. View Source
